4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol
Description
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol (CAS: 1341778-24-2) is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, linked to a butan-1-ol chain. Pyrazole derivatives are renowned for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .
Properties
CAS No. |
1408642-38-5 |
|---|---|
Molecular Formula |
C7H11IN2O |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-iodopyrazole with butanol under specific conditions to yield the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include hydrogen-substituted pyrazoles.
- Substitution products include various functionalized pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity : Pyrazole derivatives like 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol may target enzymes or receptors due to iodine’s electronegativity, but its discontinuation implies unresolved challenges in drug development .
- Synthetic Challenges : Harsh conditions (e.g., xylene reflux in ) used for analogous compounds may degrade iodinated structures, necessitating milder protocols.
- Structural Insights: Crystal structures of related pyrazole-pyrimidine hybrids () reveal planar geometries conducive to molecular stacking, a feature absent in the flexible butanol-linked target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
